2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18367956
InChI: InChI=1S/C11H14N2OS/c1-11(2,3)13-10(14)12-8-6-4-5-7-9(8)15-13/h4-7H,1-3H3,(H,12,14)
SMILES:
Molecular Formula: C11H14N2OS
Molecular Weight: 222.31 g/mol

2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

CAS No.:

Cat. No.: VC18367956

Molecular Formula: C11H14N2OS

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one -

Specification

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
IUPAC Name 2-tert-butyl-4H-1,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C11H14N2OS/c1-11(2,3)13-10(14)12-8-6-4-5-7-9(8)15-13/h4-7H,1-3H3,(H,12,14)
Standard InChI Key NWKWTVLZSQNLPB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C(=O)NC2=CC=CC=C2S1

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, 2-tert-butyl-4H-1,2,4-benzothiadiazin-3-one, reflects its bicyclic structure, which combines a benzene ring fused to a 1,2,4-thiadiazinone moiety. Key identifiers include:

PropertyValue
CAS Registry Number2089034-24-0
Molecular FormulaC₁₁H₁₄N₂OS
Molecular Weight222.31 g/mol
SMILES NotationCC(C)(C)N1C(=O)NC2=CC=CC=C2S1
InChI KeyNWKWTVLZSQNLPB-UHFFFAOYSA-N

The tert-butyl group at the 2-position introduces steric bulk, which influences reactivity and intermolecular interactions. X-ray crystallography of analogous compounds, such as benzoimidazo-triazine derivatives, reveals planar aromatic systems with substituents affecting packing and stability .

Synthesis and Reactivity

Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient thiadiazinone ring and the tert-butyl group. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom and adjacent nitrogen sites are susceptible to alkylation or arylation .

  • Ring-Opening Reactions: Under acidic conditions, the thiadiazinone ring may cleave to yield sulfonamide derivatives .

For example, in HIV-1 CA inhibitors, similar thiadiazinones underwent substitution at the 4-position to introduce pharmacophoric groups .

Applications in Pharmaceutical Research

Role as a Building Block

2-(tert-Butyl)-2H-benzo[e] thiadiazin-3(4H)-one is marketed as a synthetic intermediate for drug discovery. Its rigid scaffold and sulfur atom make it valuable for:

  • Antiviral Agents: Thiadiazinone derivatives exhibit inhibitory activity against HIV-1 by targeting capsid assembly . Compound 11l (EC₅₀ = 0.09 μM) demonstrated 5.78-fold greater potency than the reference drug PF-74 .

  • Antifungal Agents: Benzoimidazo-triazine analogues showed moderate activity against Candida albicans (MIC = 8–32 μg/mL) .

Structure-Activity Relationships (SAR)

Modifications to the thiadiazinone core significantly impact bioactivity:

  • Substituent Effects: Electron-withdrawing groups (e.g., halogens) at the 7-position enhance antiviral potency, while electron-donating groups (e.g., methoxy) reduce it .

  • Steric Considerations: The tert-butyl group improves metabolic stability by shielding reactive sites .

Physicochemical and Pharmacokinetic Properties

Metabolic Profile

While specific data are unavailable, analogues like 11l showed improved metabolic stability in human liver microsomes (HLM) compared to earlier derivatives, with t₁/₂ values increasing from 12.3 to 18.7 minutes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator